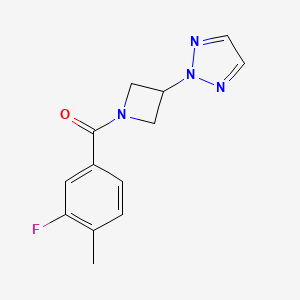
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” is a compound that likely belongs to the class of 1,2,3-triazole β-lactam conjugates . These conjugates are known for their antimicrobial properties . The compound consists of a 1,2,3-triazole ring, an azetidin ring (β-lactam), and a phenyl ring with a fluoro and a methyl substituent .
Synthesis Analysis
The synthesis of similar 1,2,3-triazole β-lactam conjugates involves a Cu-catalyzed [3+2] dipolar cycloaddition . This reaction is typically performed between N-substituted propargylamines and azido compounds . The resulting triazole conjugates are then fully characterized spectroscopically .Molecular Structure Analysis
The molecular structure of this compound likely involves the attachment of the 1,2,3-triazole ring to the azetidin ring (β-lactam) and the phenyl ring . The exact positions of these attachments and the presence of any substituents would need to be confirmed through spectroscopic analysis .Chemical Reactions Analysis
The primary mode of action of β-lactams, which includes azetidin, is the inhibition of transpeptidases. These enzymes form peptidoglycan by cross-linking peptides. The absence of cross-linking disrupts the cell wall . The 1,2,3-triazole ring may also play a role in the compound’s reactivity .Aplicaciones Científicas De Investigación
Fluorescent Probes
The compound can be used in the development of fluorescent probes. Fluorescent probes are powerful tools with vast potential for application in chemical biology . They are used in various research areas, including studies of subcellular localization and mechanisms of action of bioactive compounds .
Drug Discovery
The compound has applications in drug discovery. The 1,2,3-triazole core of the compound is used in the development of various medicinal compounds . These compounds have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Polymer Chemistry
The compound can be used in polymer chemistry. The 1,2,3-triazole core of the compound is used in the development of various polymers . These polymers have a wide range of applications in materials science .
Supramolecular Chemistry
The compound can be used in supramolecular chemistry. The 1,2,3-triazole core of the compound is used in the development of various supramolecular structures . These structures have a wide range of applications in materials science .
Bioconjugation
The compound can be used in bioconjugation. The 1,2,3-triazole core of the compound is used in the development of various bioconjugates . These bioconjugates have a wide range of applications in chemical biology .
Fluorescent Imaging
The compound can be used in fluorescent imaging. The 1,2,3-triazole core of the compound is used in the development of various fluorescent imaging agents . These agents have a wide range of applications in biomedical research .
Materials Science
The compound can be used in materials science. The 1,2,3-triazole core of the compound is used in the development of various materials . These materials have a wide range of applications in various industries .
Anticancer Research
The compound can be used in anticancer research. The 1,2,3-triazole core of the compound is used in the development of various anticancer agents . These agents have a wide range of applications in cancer treatment .
Mecanismo De Acción
Direcciones Futuras
The development of novel antimicrobial drugs is a pressing need due to the increasing incidence of microbial resistance . Compounds such as “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” that contain a 1,2,3-triazole ring and a β-lactam ring could potentially advance medicinal chemistry due to their broad range of applications .
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-9-2-3-10(6-12(9)14)13(19)17-7-11(8-17)18-15-4-5-16-18/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHTJNNUYNYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

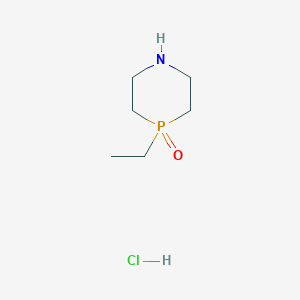
![1-[[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl]benzotriazole](/img/structure/B2915726.png)
![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)
![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)

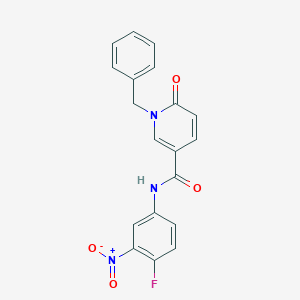

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)
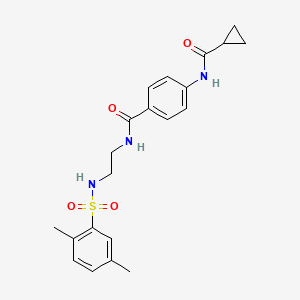

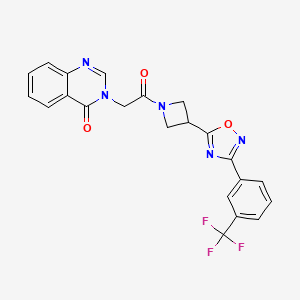

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)
![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2915748.png)